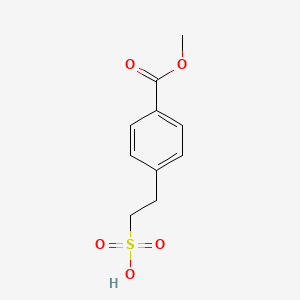

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid

説明

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid (CAS 756469-30-4) is an organosulfur compound featuring a methoxycarbonyl-substituted phenyl ring linked to an ethanesulfonic acid backbone. The sulfonic acid group (-SO₃H) confers high water solubility and acidity, while the methoxycarbonyl (-COOMe) moiety may enhance lipophilicity and influence electronic properties.

特性

IUPAC Name |

2-(4-methoxycarbonylphenyl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-15-10(11)9-4-2-8(3-5-9)6-7-16(12,13)14/h2-5H,6-7H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCNJEQIFKJGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676551 | |

| Record name | 2-[4-(Methoxycarbonyl)phenyl]ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756469-30-4 | |

| Record name | 2-[4-(Methoxycarbonyl)phenyl]ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Esterification of 4-(2-sulfoethyl)benzoic acid

The most commonly reported method involves the esterification of 4-(2-sulfoethyl)benzoic acid with methanol in the presence of a strong acid catalyst. This reaction typically proceeds under reflux conditions to drive the esterification to completion.

- Reactants: 4-(2-sulfoethyl)benzoic acid and methanol

- Catalyst: Strong acid (e.g., sulfuric acid, p-toluenesulfonic acid)

- Conditions: Reflux temperature (usually 60–80 °C) for several hours

- Purification: Recrystallization or solvent extraction to isolate the esterified product

This method ensures the selective formation of the methyl ester at the carboxylic acid site while retaining the ethanesulfonic acid group intact.

Industrial Continuous Flow Processes

For industrial-scale production, continuous flow reactors are employed to enhance efficiency and yield. Parameters such as temperature, pressure, and reactant concentrations are precisely controlled by automated systems to maintain consistent product quality.

- Advantages: Improved scalability, reproducibility, and safety

- Typical conditions: Optimized for maximum conversion with minimal side reactions

Detailed Reaction Analysis

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Esterification | 4-(2-sulfoethyl)benzoic acid + methanol + acid catalyst, reflux | Formation of methyl ester group on phenyl ring |

| 2 | Purification | Recrystallization or solvent extraction | Removal of unreacted starting materials and impurities |

Related Synthetic Processes and Analogous Methods

While direct preparation methods for 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid are limited, related sulfonic acid derivatives such as phenyl ethanesulfonic acid have been synthesized through:

- Phase-transfer catalysis involving vinylbenzene, thiocarbamide, and subsequent oxidation steps to introduce the sulfonic acid group.

- Quaternary ammonium salts as phase-transfer catalysts to facilitate sulfonation under mild conditions.

- Oxidation with hydrogen peroxide in organic acid media (formic or glacial acetic acid) to convert intermediates into sulfonic acid derivatives with high purity.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | 4-(2-sulfoethyl)benzoic acid | Commercially available or synthesized |

| Esterification reagent | Methanol | Excess to drive reaction |

| Catalyst | Strong acid (e.g., H2SO4) | Promotes ester formation |

| Reaction temperature | Reflux (60–80 °C) | Ensures complete esterification |

| Reaction time | Several hours (4–8 h) | Depends on scale and catalyst efficiency |

| Purification method | Recrystallization, solvent extraction | To obtain pure esterified product |

| Industrial process | Continuous flow with automated control | Enhances yield and reproducibility |

Research Findings and Observations

- The esterification reaction is highly selective for the carboxylic acid group, leaving the ethanesulfonic acid moiety intact.

- Reaction conditions such as temperature and catalyst concentration directly affect yield and purity.

- Industrial methods leverage continuous flow technology to improve process efficiency and product consistency.

- Phase-transfer catalysis and oxidation are valuable strategies in related sulfonic acid compound syntheses, potentially applicable to this compound’s preparation.

化学反応の分析

Types of Reactions

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxy-substituted phenyl ethanesulfonic acid.

Substitution: Nitro or halogen-substituted derivatives.

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : MES serves as a versatile building block for complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

- Case Study : In a study examining the reactivity of MES, it was utilized to synthesize sulfonic acid derivatives through oxidation reactions using potassium permanganate as the oxidizing agent. The derivatives exhibited enhanced solubility and reactivity compared to their precursors.

Biology

- Biochemical Assays : MES is investigated for its role in enzyme activity assays. Its ability to modulate enzyme interactions makes it a valuable tool in biochemical research.

- Case Study : Research demonstrated that MES can act as a probe for studying the kinetics of specific enzymes, providing insights into enzyme mechanisms and potential inhibitors.

Medicine

- Therapeutic Potential : Preliminary studies suggest that MES may have therapeutic applications, particularly in drug development as a precursor for bioactive compounds .

- Case Study : A recent exploration into the pharmacological properties of MES indicated potential anti-inflammatory effects when tested in vitro, suggesting avenues for further research into its medicinal applications.

Industrial Applications

- Specialty Chemicals Production : MES is used in the synthesis of specialty chemicals, including dyes and pigments. Its dual functionality allows it to serve as an intermediate in various industrial processes.

- Case Study : An industrial application involved using MES in the formulation of a novel dye that demonstrated improved colorfastness and stability compared to traditional dyes, showcasing its potential in textile applications.

作用機序

The mechanism by which 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of target molecules .

類似化合物との比較

Structural and Functional Group Variations

The table below compares the molecular features of 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid with analogous sulfonic acid derivatives:

Key Observations:

- Substituent Effects: The methoxycarbonyl group in the target compound contrasts with the morpholino (CHES) or cyclohexylamine (CHAPS) groups in other derivatives. These substituents modulate solubility and biological activity. For example, CHES is used as a buffering agent due to its pKa (~9.5), while Schiff base derivatives exhibit antimicrobial properties .

- Biological Activity: Sodium salts of ethanesulfonic acid Schiff bases (e.g., ) demonstrate potent antimicrobial activity against Klebsiella pneumoniae (MIC: 0.125 mg/mL) and Staphylococcus aureus, likely due to cell membrane disruption . In contrast, the methoxycarbonyl variant’s biological role remains underexplored but may share synthetic utility with anticancer agents like NSC 127755, which incorporates ethanesulfonic acid in a triazine-based antitumor compound .

Physicochemical Properties

| Property | 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic Acid | 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid | CHAPS | CHES |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~258* | 258.3 | 290.4 | 195.2 |

| Solubility | High (sulfonic acid group) | Moderate (acetic acid moiety) | High | High |

| Acidity (pKa) | ~1–2 (sulfonic acid) | ~1–2 (sulfonic acid), ~4.8 (carboxylic acid) | ~1–2 | ~9.5 |

| Thermal Stability | Not reported | Stable at room temperature | Stable | Heat-labile |

*Estimated based on molecular formula.

Key Observations:

- Acidity: All sulfonic acid derivatives exhibit strong acidity (pKa ~1–2), but additional functional groups (e.g., carboxylic acid in ’s compound) introduce secondary ionizable sites .

- Thermal Stability: CHES is heat-labile, limiting its use in high-temperature applications, whereas CHAPS and the methoxycarbonyl variant are more stable .

生物活性

2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid, also known as MES, is a compound that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

- IUPAC Name : 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid

- Molecular Formula : C11H13O4S

- Molecular Weight : 245.29 g/mol

Biological Activities

Research indicates that 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .

- Enzyme Inhibition : The sulfonic acid group is known to interact with various enzymes, potentially acting as an inhibitor. For instance, similar compounds have shown inhibitory effects on low molecular weight protein tyrosine phosphatases (LMW-PTP), which are important in cancer signaling pathways .

The mechanism of action for 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid is not fully elucidated; however, it is believed to involve:

- Polar Interactions : The sulfonic acid moiety can form extensive polar interactions with enzyme active sites, influencing their function. This interaction is crucial for the inhibition of specific enzymes involved in metabolic pathways .

- Structural Modifications : Variations in the phenyl ring and the methoxycarbonyl group can affect the compound's binding affinity and selectivity towards target enzymes.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various derivatives of sulfonic acid compounds, including 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid. Results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

Study 2: Enzyme Interaction

In a structural biology study focused on enzyme-inhibitor interactions, it was found that compounds similar to 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid could effectively inhibit LMW-PTP. The IC50 values for these inhibitors ranged from 5 to 10 µM, indicating a moderate level of potency .

Comparative Analysis

The biological activity of 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid can be compared with other related compounds:

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| MES | Antimicrobial | TBD | Under investigation |

| SPAA-1 | LMW-PTP Inhibition | 7.1 | Similar sulfonic structure |

| Compound X | Antifungal | TBD | Related structural features |

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Mechanistic Studies : Detailed studies on the mechanisms by which 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid interacts with target enzymes.

- Therapeutic Applications : Investigating its potential as a therapeutic agent in treating infections or as an enzyme inhibitor in cancer therapy.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific biological targets.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid, and how can purity be maximized?

- Methodology :

- Step 1 : Start with 4-(methoxycarbonyl)phenethyl alcohol. React with sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions (0–5°C, inert atmosphere) to introduce the sulfonic acid group.

- Step 2 : Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane 1:9) .

- Purity Optimization : Monitor reaction progress via TLC (Rf ~0.3 in methanol/dichloromethane). Use HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to confirm >98% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR (DMSO-d6) should show peaks for the methoxycarbonyl group (~δ 3.8 ppm, singlet) and aromatic protons (~δ 7.6–8.1 ppm). ¹³C NMR confirms the sulfonic acid moiety (~δ 44–48 ppm for CH2SO3H) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M-H]⁻ at m/z 273.04 .

- Elemental Analysis : Carbon, hydrogen, and sulfur content must align with theoretical values (±0.3%) .

Q. How should 2-(4-(Methoxycarbonyl)phenyl)ethanesulfonic acid be stored to maintain stability?

- Protocol : Store in airtight, light-resistant containers at 2–8°C. Desiccate using silica gel to prevent hydrolysis of the methoxycarbonyl group. Avoid prolonged exposure to basic conditions (>pH 8) to prevent sulfonate ester formation .

Advanced Research Questions

Q. How does the methoxycarbonyl group influence the compound’s reactivity compared to other aryl-sulfonic acids?

- Mechanistic Insight :

- The electron-withdrawing methoxycarbonyl group reduces electron density on the benzene ring, decreasing susceptibility to electrophilic substitution but enhancing stability in acidic conditions. Compare with 4-methylbenzenesulfonic acid ( ), where the electron-donating methyl group increases reactivity toward electrophiles .

- Experimental Design : Perform kinetic studies on sulfonation reactions using substituents with varying electronic effects (e.g., -NO2, -OCH3) to quantify substituent impact .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

- Controlled Study :

- Step 1 : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax = 260 nm) at 0, 24, and 72 hours.

- Step 2 : Use LC-MS to identify degradation products (e.g., hydrolysis to 4-carboxyphenylethanesulfonic acid at pH >10).

- Data Analysis : Compare results with conflicting studies by adjusting ionic strength and buffer composition (e.g., phosphate vs. Tris buffers) to identify confounding factors .

Q. Can computational modeling predict the solvation behavior of this compound in polar vs. nonpolar solvents?

- Methodology :

- Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compute solvation free energies in water, DMSO, and hexane.

- Validation : Compare with experimental solubility data (e.g., >50 mg/mL in DMSO, <1 mg/mL in hexane) .

- Application : Use Hansen solubility parameters to design solvent mixtures for crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。